4-Tritylaniline hydrochloride
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Overview
Description
4-Tritylaniline hydrochloride is an organic compound with the molecular formula C25H22ClN. It is a derivative of 4-Tritylaniline, where the amine group is protonated to form the hydrochloride salt. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Mechanism of Action
is a chemical compound with the molecular formula C25H22ClN . The parent compound, 4-Tritylaniline, has been used in the preparation of various compounds such as 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate . These compounds have potential applications as optical brighteners .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tritylaniline hydrochloride can be synthesized through the reaction of 4-Tritylaniline with hydrochloric acid. The general procedure involves dissolving 4-Tritylaniline in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Tritylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The compound can be reduced to form 4-Tritylaniline.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Nitration: Nitro derivatives of this compound.
Reduction: 4-Tritylaniline.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Tritylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Tritylaniline: The parent compound without the hydrochloride group.
4-Triphenylmethylaniline: Another derivative with similar structural features.
4-Aminotetraphenylmethane: A related compound with an additional phenyl group.
Uniqueness: 4-Tritylaniline hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. The presence of the hydrochloride group enhances its solubility in water and other polar solvents, making it more versatile for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
4-tritylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQDMHUVMIEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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